9-Heptyl-9H-purin-6-amine
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Overview
Description
9-Heptyl-9H-purin-6-amine: is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by a heptyl group attached to the nitrogen at position 9 of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a heptyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Heptyl-9H-purin-6-amine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the heptyl group.
Scientific Research Applications
Chemistry: 9-Heptyl-9H-purin-6-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems.
Medicine: It is investigated for its potential as an inhibitor of specific enzymes, such as aldose reductase, which is implicated in diabetic complications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Heptyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in managing diabetic complications by reducing the accumulation of sorbitol in tissues .
Comparison with Similar Compounds
9-Benzyl-9H-purin-6-amine: Similar in structure but with a benzyl group instead of a heptyl group.
9-Hexadecyl-9H-purin-6-amine: Contains a longer alkyl chain (hexadecyl) compared to the heptyl group.
9-Butyl-9H-purin-6-amine: Features a shorter butyl group instead of the heptyl group.
Uniqueness: 9-Heptyl-9H-purin-6-amine is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2715-73-3 |
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Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
9-heptylpurin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-17-9-16-10-11(13)14-8-15-12(10)17/h8-9H,2-7H2,1H3,(H2,13,14,15) |
InChI Key |
WYQFWKDBSKQIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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